Pteryxin

Description

This compound has been reported in Kitagawia terebinthacea, Peucedanum japonicum, and other organisms with data available.

in aqueous extract of Pteryxia terebinthina

Structure

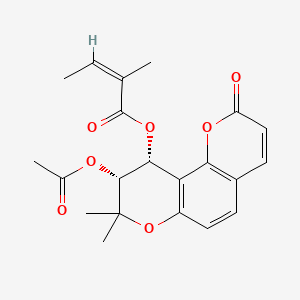

2D Structure

3D Structure

Properties

IUPAC Name |

[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUZYPKZQDYMEE-YRCPKEQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13161-75-6, 737005-97-9 | |

| Record name | (+)-Pteryxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13161-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-10-yl ester, (2Z)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737005-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pteryxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PTERIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1G8A9744Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pteryxin's Mechanism of Action in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators, is a critical component in the pathogenesis of various neurodegenerative diseases. Pteryxin, a natural coumarin compound, has emerged as a potential therapeutic agent due to its anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's action, with a focus on its potential role in mitigating neuroinflammation. While direct studies on neural cells are limited, research on analogous inflammatory pathways in macrophages provides a strong foundation for its proposed neuroprotective effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to support further research and drug development in this area.

Introduction

Chronic activation of microglia and astrocytes, the resident immune cells of the central nervous system (CNS), contributes to a sustained inflammatory environment that can lead to neuronal damage and cognitive decline.[1][2] Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, are central to the production of pro-inflammatory cytokines and enzymes.[3] Furthermore, the activation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical step in the maturation and release of potent inflammatory cytokines like Interleukin-1β (IL-1β).[4] this compound has been shown to modulate these pathways, suggesting its potential as a therapeutic candidate for neuroinflammatory disorders.

Core Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects primarily by targeting the NF-κB and MAPK signaling pathways, and by inhibiting the activation of the NLRP3 inflammasome.[4]

Inhibition of NF-κB and MAPK Signaling Pathways

This compound has been demonstrated to significantly downregulate the activation of NF-κB and MAPKs in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4] This is achieved by inhibiting the phosphorylation of key signaling proteins, which in turn prevents the nuclear translocation of transcription factors responsible for expressing pro-inflammatory genes.[4]

The proposed mechanism involves the suppression of IKK phosphorylation, which leads to the stabilization of IκB-α.[4] This prevents the release and subsequent nuclear translocation of the p65 subunit of NF-κB.[4] Concurrently, this compound inhibits the phosphorylation of p38, ERK, and JNK, key components of the MAPK pathway.[4]

Suppression of NLRP3 Inflammasome Activation

A crucial aspect of this compound's anti-inflammatory action is its ability to inhibit the NLRP3 inflammasome.[4] This multi-protein complex is responsible for the activation of caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form.[4] this compound was found to inhibit the activation of caspase-1 and the formation of ASC (apoptosis-associated speck-like protein containing a CARD) specks, which are essential for inflammasome assembly.[4] This suggests that this compound interferes with both the priming and activation steps of NLRP3 inflammasome activation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages. This data provides a basis for understanding its potential efficacy in neuroinflammatory contexts.

Table 1: Effect of this compound on Pro-inflammatory Mediators

| Inflammatory Mediator | This compound Concentration (µM) | Inhibition (%) | p-value | Reference |

| Nitric Oxide (NO) | 5, 10, 20 | Concentration-dependent decrease | <0.01 | [4] |

| Prostaglandin E2 (PGE2) | 5, 10, 20 | Concentration-dependent decrease | <0.01 | [4] |

| TNF-α | 5, 10, 20 | Concentration-dependent decrease | <0.01 | [4] |

| IL-6 | 5, 10, 20 | Concentration-dependent decrease | <0.01 | [4] |

Table 2: Effect of this compound on Inflammatory Enzyme and Cytokine Expression

| Protein | This compound Concentration (µM) | Effect | Reference |

| iNOS | 5, 10, 20 | Downregulation | [4] |

| COX-2 | 5, 10, 20 | Downregulation | [4] |

Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathway Proteins

| Protein | This compound Concentration (µM) | Effect | Reference |

| p-p38 | 5, 10, 20 | Downregulation | [4] |

| p-ERK | 5, 10, 20 | Downregulation | [4] |

| p-JNK | 5, 10, 20 | Downregulation | [4] |

| p-IKK | 5, 10, 20 | Downregulation | [4] |

| p-IκB-α | 5, 10, 20 | Downregulation | [4] |

| p-p65 | 5, 10, 20 | Downregulation | [4] |

Table 4: Effect of this compound on NLRP3 Inflammasome Components

| Protein | This compound Concentration (µM) | Effect | Reference |

| NLRP3 | 5, 10, 20 | Downregulation | [4] |

| Caspase-1 (p20) | 5, 10, 20 | Downregulation | [4] |

| ASC | 5, 10, 20 | Downregulation | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

Caption: this compound inhibits NF-κB and MAPK signaling pathways.

Caption: this compound suppresses NLRP3 inflammasome activation.

Caption: Experimental workflow for analyzing this compound's effects.

Detailed Experimental Protocols

The following are generalized protocols based on standard methodologies for the key experiments cited.

Western Blot Analysis for Phosphorylated Proteins and NLRP3 Components

-

Cell Culture and Treatment: Plate microglial or astrocytic cells at a suitable density and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for the appropriate time (e.g., 30 minutes for signaling proteins, 24 hours for secreted proteins).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., p-p65, NLRP3, GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the protein bands using software like ImageJ and normalize to a loading control (e.g., GAPDH).

Immunofluorescence for NF-κB p65 Nuclear Translocation

-

Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a culture plate and treat as described for Western blotting.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

-

Secondary Antibody and Nuclear Staining: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Analysis: Capture images and analyze the nuclear translocation of p65. The intensity of nuclear fluorescence relative to cytoplasmic fluorescence can be quantified.

Discussion and Future Directions

The available data, primarily from macrophage cell lines, strongly indicates that this compound is a potent inhibitor of key inflammatory pathways.[4] Given the conserved nature of these pathways in microglia and astrocytes, it is highly probable that this compound will exert similar anti-neuroinflammatory effects in the CNS.[5]

Future research should focus on validating these findings in primary microglial and astrocyte cultures, as well as in animal models of neuroinflammation and neurodegenerative diseases. Investigating the blood-brain barrier permeability of this compound will also be crucial for its development as a CNS therapeutic. The detailed mechanisms, including the direct molecular targets of this compound, warrant further investigation.

Conclusion

This compound demonstrates significant anti-inflammatory activity by targeting the NF-κB, MAPK, and NLRP3 inflammasome pathways. The comprehensive data and methodologies presented in this guide provide a solid framework for researchers and drug development professionals to explore the therapeutic potential of this compound in treating neuroinflammatory diseases. Further studies in neuron-specific contexts are essential to fully elucidate its role and efficacy in the central nervous system.

References

- 1. Microglia in Neuroinflammation and Neurodegeneration: From Understanding to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microglial dynamics and neuroinflammation in prodromal and early Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound attenuates LPS-induced inflammatory responses and inhibits NLRP3 inflammasome activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of LPS‑induced NLRP3 inflammasome activation by stem cell‑conditioned culture media in human gingival epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Pteryxin from Peucedanum japonicum: A Technical Guide to Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteryxin, a khellactone-type coumarin found predominantly in Peucedanum japonicum Thunb., has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, detailed methodologies for its extraction and isolation from P. japonicum, and its mechanisms of action related to its anti-obesity and antioxidant properties. This document synthesizes quantitative data, experimental protocols, and visual representations of key biological pathways to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Peucedanum japonicum

Peucedanum japonicum Thunb., a perennial herbaceous plant from the Apiaceae family, has a long history of use in traditional medicine in East Asia for treating ailments such as coughs, colds, and inflammatory conditions.[1] Phytochemical analyses have revealed that the plant is a rich source of various bioactive compounds, with khellactone-type coumarins being a prominent class.[1] Among these, this compound is a principal metabolite, recognized for its potent biological effects.[1]

Recent research has highlighted the therapeutic potential of this compound, particularly in the context of metabolic and oxidative stress-related diseases. Studies have demonstrated its anti-obesity effects through the modulation of gene networks involved in adipogenesis and lipid metabolism.[2] Furthermore, this compound has been identified as an activator of the Nrf2-ARE signaling pathway, a critical mechanism in cellular antioxidant defense.[3] This guide will delve into the technical aspects of sourcing this compound from P. japonicum and elucidating its biological functions.

This compound Content and Extraction Yields from Peucedanum japonicum

The concentration of this compound and related coumarins in Peucedanum japonicum can vary depending on the plant part and the extraction solvent used. The roots have been found to be a more concentrated source of pyranocoumarins compared to the leaves.[2] Acetone has been shown to be a superior solvent for the extraction of pyranocoumarins, yielding a higher total coumarin content than ethanol or methanol.[2]

| Plant Part | Extraction Solvent | Method | Compound Class/Specific Compound | Yield/Content | Reference |

| Dried Leaves | Supercritical CO2 | Supercritical Fluid Extraction | This compound-containing extract | 0.089% (w/w) | [4] |

| Roots | Acetone | Reflux Extraction | Total Pyranocoumarins | >100 mg/g of extract | [2] |

| Leaves | Ethanol | Reflux Extraction | Total Phenolic Content | 42.3 mg TAE/g of extract | [2] |

| Roots | Methanol | Reflux Extraction | Total Phenolic Content | 47.71 mg TAE/g of extract | [2] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from Peucedanum japonicum involves initial extraction followed by chromatographic purification. Below are detailed methodologies for various key experimental procedures.

Supercritical Fluid Extraction (SFE)

This method offers a green chemistry approach to obtaining a this compound-rich extract.

-

Plant Material: 150 g of dried leaf powder of P. japonicum.[4]

-

Apparatus: Supercritical Fluid Extraction Screening System (e.g., X-10-05, Thermo Separation Products).[4]

-

Procedure:

-

The dried leaf powder is placed into the extraction vessel.[4]

-

Supercritical carbon dioxide is used as the solvent.[4]

-

The extraction is performed at a pressure of 30 MPa and a temperature of 43 °C.[4]

-

The extraction is carried out for a duration of 3 hours.[4]

-

The resulting extract is collected for further purification. From 150g of starting material, approximately 133 mg of extract can be obtained.[4]

-

Solvent Extraction and Fractionation

A general protocol for obtaining a hexane phase enriched with this compound.

-

Plant Material: Dried leaves of P. japonicum.

-

Procedure:

-

The dried leaves are subjected to extraction with an appropriate solvent, such as ethanol or methanol.[2]

-

The resulting crude extract is then partitioned with hexane to obtain a hexane-soluble phase, which will be enriched with less polar compounds like this compound.[2]

-

This hexane phase can then be concentrated and subjected to further chromatographic purification.[2]

-

Column Chromatography and Preparative TLC

This protocol, adapted from the isolation of this compound from a related Peucedanum species, is effective for purification.

-

Stationary Phase: Silica gel for column chromatography and preparative TLC plates.

-

Mobile Phase: A gradient of n-hexane and ethyl acetate.

-

Procedure:

-

The crude extract (e.g., from SFE or the hexane fraction) is adsorbed onto a small amount of silica gel.

-

The adsorbed sample is loaded onto a silica gel column packed with n-hexane.

-

The column is eluted with a stepwise gradient of increasing ethyl acetate in n-hexane.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and concentrated.

-

For final purification, preparative TLC can be performed on the enriched fractions using an n-hexane-ethyl acetate mobile phase.

-

The band corresponding to this compound is scraped from the plate and the compound is eluted with a suitable solvent (e.g., ethyl acetate or chloroform).

-

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

HPLC is a crucial tool for both the quantitative analysis of this compound and its final purification.

-

Analytical HPLC Conditions for Purity Determination:

-

Preparative HPLC for Isolation:

-

Column: A suitable preparative C18 column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used, optimized to provide good separation of this compound from other components in the enriched fraction.

-

Procedure: The enriched fraction is dissolved in a minimal amount of the mobile phase and injected onto the preparative HPLC system. The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

-

Visualization of this compound's Biological Activity

This compound's therapeutic effects are mediated through its interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

Experimental Workflow for this compound Isolation

This compound's Anti-Obesity Signaling Pathway

Nrf2-ARE Antioxidant Signaling Pathway Activated by this compound

Conclusion

This compound, a prominent coumarin from Peucedanum japonicum, presents a compelling profile for further investigation in drug development, particularly for metabolic and oxidative stress-related disorders. This guide has provided a consolidated resource for researchers by detailing its sources, presenting quantitative data on its occurrence, and offering comprehensive protocols for its isolation and purification. The visualization of its key signaling pathways offers a clear understanding of its molecular mechanisms of action. The methodologies and data presented herein are intended to facilitate and accelerate future research into the therapeutic applications of this promising natural product.

References

Pteryxin: A Technical Guide to Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteryxin is a naturally occurring dihydropyranocoumarin derivative found predominantly in plants of the Apiaceae family, such as Peucedanum japonicum and Mutellina purpurea.[1][2] Possessing a unique angular-type khellactone coumarin structure, this compound has emerged as a molecule of significant interest due to its diverse and potent biological activities. It functions as a multi-target inhibitor, modulating several key signaling pathways implicated in inflammation, oxidative stress, and cellular metabolism.[1] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and detailed experimental protocols for its isolation and biological evaluation. It also visualizes its mechanisms of action on critical cellular signaling pathways, offering a valuable resource for researchers exploring its therapeutic potential in conditions such as inflammatory diseases, osteoporosis, diabetes, and Alzheimer's disease.[1]

Chemical Structure and Physicochemical Properties

This compound, or (+)-Pteryxin, is chemically identified by the IUPAC name [(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate.[3] Its structure was elucidated and confirmed through various spectroscopic methods, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Chemical Identifiers

| Property | Value | Reference |

| IUPAC Name | [(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | [3] |

| CAS Number | 13161-76-6 | [3] |

| Molecular Formula | C₂₁H₂₂O₇ | [3] |

| Synonyms | (+)-Pteryxin, Pterixin, Pteryxine |

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 386.4 g/mol | [3] |

| Appearance | Crystalline solid / Powder | |

| Melting Point | 81 °C | |

| Boiling Point | 486.8 ± 45.0 °C (Predicted) | |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL |

Spectroscopic Data

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, primarily attributed to its ability to modulate multiple cellular signaling pathways. This pleiotropic effect makes it a promising candidate for investigating complex multifactorial diseases.

Summary of Biological Activities

| Activity | IC₅₀ / Effective Concentration | Target / Cell Line | Reference |

| Butyrylcholinesterase (BChE) Inhibition | 12.96 µg/mL | Equine Serum BChE | [1] |

| Anti-inflammatory (NO Production) | 20 µM | LPS-induced mouse peritoneal macrophages | |

| Anti-platelet Aggregation | 100 µg/mL (complete inhibition) | Collagen-induced rabbit platelets | |

| Anti-obesity (Triglyceride Reduction) | 10-20 µg/mL | 3T3-L1 adipocytes & HepG2 hepatocytes |

Key Signaling Pathways Modulated by this compound

This compound acts as a multi-target inhibitor, influencing several pro-inflammatory and cellular stress pathways. Concurrently, it activates protective antioxidant responses.

-

Inhibition of NF-κB and MAPK Pathways: this compound attenuates inflammatory responses by inhibiting the phosphorylation and subsequent activation of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway (p38, ERK, JNK) and the Nuclear Factor-kappa B (NF-κB) pathway (p65).[1] This leads to a downstream reduction in the expression of pro-inflammatory mediators like iNOS and COX-2.[1]

-

Inhibition of NLRP3 Inflammasome: The compound directly inhibits the activation of the NLRP3 inflammasome, a key multiprotein complex involved in the inflammatory response, thereby reducing the maturation and release of pro-inflammatory cytokines such as IL-1β.[1]

-

Activation of Nrf2/ARE Pathway: this compound promotes the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus.[2] There, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of various cytoprotective and antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and Glutamate-Cysteine Ligase (GCL), which enhances cellular defense against oxidative stress.[2]

Experimental Protocols

Isolation and Purification of this compound

This protocol is adapted from methodologies for isolating this compound from Peucedanum japonicum leaves.[2]

Workflow Diagram

References

Pteryxin Signaling Pathways in Inflammatory Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pteryxin, a coumarin compound isolated from the medicinal herb Peucedanum praeruptorum, has demonstrated notable anti-inflammatory properties in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in inflammatory diseases, with a focus on its modulation of key signaling pathways. The primary signaling cascades influenced by this compound are the Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) pathway and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways to support further research and drug development efforts. Currently, there is no available scientific literature linking this compound to the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway in the context of inflammation, nor are there any registered clinical trials investigating this compound for inflammatory diseases.

This compound's Role in Modulating Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting critical nodes within the cellular inflammatory response. The primary mechanisms identified to date involve the downregulation of the MAPK/NF-κB signaling cascade and the inhibition of the NLRP3 inflammasome activation.

The MAPK/NF-κB Signaling Pathway

The MAPK and NF-κB signaling pathways are central to the inflammatory process, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to suppress the activation of these pathways in response to inflammatory stimuli such as lipopolysaccharide (LPS).[1][2]

This compound's inhibitory action on this pathway involves the suppression of the phosphorylation of key MAPK proteins (p38, ERK, and JNK) and the subsequent inhibition of IκB-α phosphorylation and degradation. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of NF-κB target genes.[2]

The NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). This compound has been found to inhibit the activation of the NLRP3 inflammasome.[1][2] This inhibition is characterized by the reduced expression of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and cleaved caspase-1.[2] By suppressing NLRP3 inflammasome activation, this compound effectively reduces the maturation and secretion of IL-1β and IL-18.

Quantitative Data on this compound's Anti-Inflammatory Effects

The following tables summarize the available quantitative data from preclinical studies on the anti-inflammatory effects of this compound. It is important to note that while dose-dependent effects are consistently reported, specific IC50 values for many of these endpoints are not yet available in the published literature.

Table 1: In Vivo Effects of this compound in LPS-Induced Acute Lung Injury in Mice [1]

| Parameter | Treatment Group | Result |

| Lung Wet/Dry (W/D) Weight Ratio | This compound (5, 10, 25 mg/kg) | Significant reduction compared to LPS group |

| Total Protein (TP) in BALF | This compound (5, 10, 25 mg/kg) | Significant reduction compared to LPS group |

| TNF-α in BALF | This compound (5, 10, 25 mg/kg) | Significant reduction compared to LPS group |

| IL-6 in BALF | This compound (5, 10, 25 mg/kg) | Significant reduction compared to LPS group |

| IL-1β in BALF | This compound (5, 10, 25 mg/kg) | Significant reduction compared to LPS group |

| F4/80 Expression (Lung Tissue) | This compound Pretreatment | Downregulated |

| NLRP3 Expression (Lung Tissue) | This compound Pretreatment | Downregulated |

BALF: Bronchoalveolar Lavage Fluid

Table 2: In Vitro Effects of this compound in LPS-Stimulated RAW264.7 Macrophages [2]

| Parameter | This compound Concentration | Result |

| Nitric Oxide (NO) Secretion | Not specified | Downregulated |

| Prostaglandin E2 (PGE2) Secretion | Not specified | Downregulated |

| TNF-α Secretion | Not specified | Significantly suppressed |

| IL-6 Secretion | Not specified | Significantly suppressed |

| NF-κB p65 Nuclear Translocation | Not specified | Inhibited |

| NLRP3 Inflammasome Formation | Not specified | Inhibited |

| Caspase-1 Activation | Not specified | Inhibited |

| ASC Speck Formation | Not specified | Inhibited |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

Experimental Protocols

The following are representative protocols for key experiments used to elucidate the anti-inflammatory effects of this compound. These are adapted from standard laboratory procedures and the methodologies briefly described in the cited literature.

In Vivo LPS-Induced Acute Lung Injury Model

This protocol describes the induction of acute lung injury in mice using LPS and subsequent treatment with this compound.[1]

Materials:

-

Male BALB/c mice (6-8 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Vehicle (e.g., 0.5% sodium carboxymethylcellulose)

-

Anesthesia (e.g., isoflurane)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Animal Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment.

-

This compound Administration: Administer this compound orally (e.g., 5, 10, 25 mg/kg) or vehicle to respective groups of mice once daily for a predetermined period (e.g., 7 days).

-

LPS Challenge: On the final day of this compound treatment, anesthetize the mice.

-

Intratracheally instill a single dose of LPS (e.g., 5 mg/kg) in sterile saline to induce lung injury. The control group receives sterile saline only.

-

Sample Collection: After a specified time (e.g., 8 hours), euthanize the mice.

-

Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a known volume of PBS into the lungs to collect BAL fluid (BALF).

-

Tissue Harvest: Perfuse the lungs with PBS and harvest the lung tissue. One lobe can be used for wet/dry weight ratio analysis, while other lobes can be snap-frozen in liquid nitrogen or fixed in formalin for subsequent analyses.

-

Analysis:

-

Lung W/D Ratio: Weigh a lung lobe before and after drying in an oven to assess pulmonary edema.

-

Total Protein in BALF: Measure protein concentration in the BALF using a BCA protein assay kit.

-

Cytokine Analysis: Measure the levels of TNF-α, IL-6, and IL-1β in the BALF using specific ELISA kits.

-

Western Blot and Immunohistochemistry: Analyze protein expression and phosphorylation in lung tissue homogenates as described below.

-

Cell Culture and Treatment (RAW264.7 Macrophages)

This protocol outlines the culture of RAW264.7 macrophages and their stimulation with LPS to induce an inflammatory response, followed by treatment with this compound.[2]

Materials:

-

RAW264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

LPS from E. coli

-

This compound

-

DMSO (vehicle for this compound)

-

Cell culture plates

Procedure:

-

Cell Culture: Culture RAW264.7 cells in complete DMEM at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO) for a specified time (e.g., 1 hour). The control group should be treated with the vehicle (DMSO) at the same final concentration.

-

LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control group) and incubate for the desired time (e.g., 24 hours).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for cytokine analysis (ELISA) and NO/PGE2 assays.

-

Cell Lysates: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer for Western blot or qPCR analysis.

-

Western Blot Analysis

This protocol is for detecting the protein levels and phosphorylation status of key signaling molecules.

Materials:

-

Cell or tissue lysates

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-NF-κB p65, anti-NF-κB p65, anti-NLRP3, anti-Caspase-1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for quantifying the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or BALF.

Materials:

-

Specific ELISA kits for the cytokines of interest

-

Cell culture supernatants or BALF samples

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.

-

Coating: Add the capture antibody to the wells of a 96-well plate and incubate. (Note: Many commercial kits come with pre-coated plates).

-

Blocking: Wash the wells and add blocking buffer to prevent non-specific binding.

-

Sample Incubation: Add the standards and samples to the appropriate wells and incubate.

-

Detection Antibody Incubation: Wash the wells and add the biotin-conjugated detection antibody. Incubate.

-

Enzyme Conjugate Incubation: Wash the wells and add streptavidin-HRP. Incubate.

-

Substrate Addition: Wash the wells and add the TMB substrate. A color change will occur.

-

Stop Reaction: Add the stop solution to terminate the reaction.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokines in the samples.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with potent anti-inflammatory properties, primarily through the inhibition of the MAPK/NF-κB and NLRP3 inflammasome signaling pathways. The preclinical data, though lacking in comprehensive quantitative metrics such as IC50 values, consistently demonstrate a dose-dependent reduction in key inflammatory mediators.

For drug development professionals, this compound represents a potential lead compound for the development of novel anti-inflammatory therapeutics. However, several key areas require further investigation:

-

Quantitative Pharmacodynamics: Rigorous dose-response studies are needed to establish the IC50 and EC50 values of this compound for the inhibition of key inflammatory markers and signaling proteins.

-

JAK-STAT Pathway: The absence of data on this compound's effect on the JAK-STAT pathway presents a significant knowledge gap. Investigating this could reveal additional mechanisms of action and broaden its potential therapeutic applications.

-

Clinical Evaluation: To date, no clinical trials have been registered for this compound in the context of inflammatory diseases. Future research should focus on evaluating the safety, tolerability, and efficacy of this compound in human subjects.

-

Target Identification and Selectivity: Further studies are required to identify the direct molecular targets of this compound and to assess its selectivity for these targets.

References

Pteryxin as a Potent Nrf2 Activator: A Technical Guide to its Antioxidant and Cytoprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a critical contributor to the pathophysiology of numerous chronic diseases. The transcription factor Nuclear factor-erythroid-2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. This technical guide provides an in-depth analysis of pteryxin, a natural coumarin compound, as a potent activator of the Nrf2 signaling pathway. We will explore the molecular mechanisms of Nrf2 activation by this compound, present quantitative data on its induction of antioxidant gene and protein expression, and detail the experimental protocols used to elucidate these effects. This document serves as a comprehensive resource for researchers investigating novel therapeutic strategies targeting oxidative stress.

Introduction to this compound and the Keap1-Nrf2 Pathway

This compound is a natural product identified as a key bioactive compound with significant antioxidant properties.[1][2] It has been shown to exert cytoprotective effects against cellular damage induced by oxidative stress.[3] The primary mechanism underlying these effects is its ability to activate the Nuclear factor-erythroid-2-related factor 2 (Nrf2) pathway.

The Keap1-Nrf2 pathway is a major cellular defense mechanism against oxidative and electrophilic stress.[2][4] Under basal conditions, the repressor protein Keap1 (Kelch ECH associating protein 1) binds to Nrf2, facilitating its ubiquitination and subsequent degradation by the proteasome, thus keeping Nrf2 levels low.[4][5] Upon exposure to inducers, such as electrophilic compounds or reactive oxygen species (ROS), specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[4] Consequently, newly synthesized Nrf2 is stabilized, allowing it to accumulate and translocate to the nucleus.[2][6] Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous cytoprotective genes, initiating their transcription.[2][4]

Molecular Mechanism of Nrf2 Activation by this compound

This compound activates the Nrf2 pathway by modulating the Keap1-Nrf2 interaction. It is suggested that the electrophilic nature of this compound, potentially due to its α,β-carbonyl and/or substituted acyl groups, allows it to interact with and modify the cysteine residues of Keap1.[3][7] This interaction inhibits the E3 ubiquitin ligase complex's ability to target Nrf2 for degradation.[5] As a result, Nrf2 is released from Keap1's repression, translocates from the cytoplasm to the nucleus, and activates the transcription of its target genes.[2][6] This leads to an increased expression of a battery of antioxidant and detoxifying enzymes, such as Heme Oxygenase-1 (HO-1), Glutamate-Cysteine Ligase Catalytic Subunit (GCLC), Superoxide Dismutase 1 (SOD1), and Thioredoxin Reductase 1 (Trxr1).[2][3]

Quantitative Analysis of this compound's Effects

Studies have quantified the effects of this compound on Nrf2 signaling, gene expression, and protein levels in various cell models, including mouse insulinoma MIN6 cells and RAW264.7 macrophages.[3][6]

Table 1: Effect of this compound on Nrf2-ARE Signaling and Gene Expression

This table summarizes the induction of Nrf2-ARE signaling activity and the relative mRNA expression of Nrf2 target genes following this compound treatment.

| Parameter | Cell Line | Concentration | Result (Fold Induction vs. Control) | Reference |

| Nrf2-ARE Luciferase Activity | RAW264.7 | 25 µM | ~150% Induction | [7] |

| 50 µM | ~220% Induction | [7] | ||

| 100 µM | ~300% Induction | [7] | ||

| HO-1 mRNA Expression | MIN6 | 50 µM | Significantly Increased | [2][3] |

| GCLC mRNA Expression | MIN6 | 50 µM | Significantly Increased | [2][3] |

| SOD1 mRNA Expression | MIN6 | 50 µM | Significantly Increased | [2][3] |

| Trxr1 mRNA Expression | MIN6 | 50 µM | Significantly Increased | [2][3] |

Note: "Significantly Increased" indicates a statistically significant difference (p < 0.05 or p < 0.01) as reported in the cited studies. Exact fold-change values were not always provided.

Table 2: Effect of this compound on Protein Expression

This table details the changes in key protein levels, as determined by Western blot analysis, after treatment with this compound.

| Protein | Cellular Fraction | Cell Line | Concentration | Result (Densitometry vs. Control) | Reference |

| Nrf2 | Cytoplasmic | RAW264.7 | 50 µM | Significantly Decreased | [6][7] |

| Nrf2 | Nuclear | RAW264.7 | 50 µM | ~2.5-fold Increase | [6][7] |

| 100 µM | ~3.0-fold Increase | [6][7] | |||

| HO-1 | Total Lysate | RAW264.7 | 25 µM | ~2.0-fold Increase | [6][7] |

| 50 µM | ~3.5-fold Increase | [6][7] | |||

| 100 µM | ~4.0-fold Increase | [6][7] |

Table 3: Cytoprotective Effects of this compound Under Oxidative Stress

This table shows the ability of this compound to induce antioxidant enzymes even in the presence of an oxidative stressor like hydrogen peroxide (H₂O₂).

| Parameter | Cell Line | Condition | Result | Reference |

| HO-1 Expression | MIN6 | H₂O₂ + this compound | Enhanced Expression vs. H₂O₂ alone | [2][3] |

| GCLC Expression | MIN6 | H₂O₂ + this compound | Enhanced Expression vs. H₂O₂ alone | [2][3] |

| Trxr1 Expression | MIN6 | H₂O₂ + this compound | Enhanced Expression vs. H₂O₂ alone | [2][3] |

| GSH Levels | MIN6 | This compound | Enhanced | [3] |

| Cell Viability | MIN6 | This compound (2, 10, 50 µM) | No significant cytotoxicity observed | [2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as an Nrf2 activator.

Nrf2-ARE Luciferase Reporter Assay

This assay is widely used to quantify the activation of the Nrf2-ARE signaling pathway.[7][8] It utilizes a reporter plasmid where the luciferase gene is under the control of an ARE promoter sequence.

Methodology:

-

Cell Culture and Transfection:

-

Seed RAW264.7 cells in 96-well plates.[7]

-

Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. The control plasmid is used to normalize for transfection efficiency.[9][10]

-

Incubate for 24 hours to allow for plasmid expression.

-

-

Compound Treatment:

-

Treat the transfected cells with various concentrations of this compound (e.g., 25, 50, 100 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[7]

-

-

Cell Lysis:

-

Luminescence Measurement:

-

Transfer the cell lysate to an opaque microplate.

-

Use a dual-luciferase assay system. First, add the firefly luciferase substrate (Luciferase Assay Reagent II) and measure the luminescence using a luminometer.[10]

-

Next, add the quench/stop reagent which also contains the substrate for the Renilla luciferase (e.g., coelenterazine) and measure the second luminescence signal.[10]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as a fold induction relative to the vehicle-treated control cells.

-

Western Blot Analysis for Nrf2 Translocation and HO-1 Expression

Western blotting is used to detect and quantify specific proteins in a sample, providing evidence for Nrf2 nuclear translocation and the upregulation of downstream proteins like HO-1.[6][11]

Methodology:

-

Cell Culture and Treatment:

-

Protein Extraction:

-

For Nrf2 translocation, perform nuclear and cytoplasmic fractionation using a specialized extraction kit.[6][12]

-

For total protein (like HO-1), lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[6]

-

Quantify protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins: anti-Nrf2, anti-HO-1.[6]

-

Use loading control antibodies to ensure equal protein loading: anti-Lamin B1 for the nuclear fraction and anti-β-actin or anti-α-tubulin for the cytoplasmic and total fractions.[11][12]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection and Analysis:

Quantitative Polymerase Chain Reaction (qPCR)

qPCR is performed to measure the relative expression levels of mRNA for Nrf2 target genes.[3]

Methodology:

-

Cell Culture and Treatment:

-

Culture MIN6 cells and treat with this compound (e.g., 2 and 50 µM) for 24 hours.[3]

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).[3]

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR Amplification:

-

Prepare a reaction mixture containing cDNA template, specific forward and reverse primers for target genes (HO-1, GCLC, etc.) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).

-

Perform the qPCR in a real-time PCR thermal cycler. The cycling conditions typically involve an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[13][14]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

Express the results as fold change compared to the vehicle-treated control group.

-

Conclusion and Future Directions

The evidence strongly supports this compound as a potent activator of the Nrf2-ARE signaling pathway. Through the stabilization and nuclear translocation of Nrf2, this compound upregulates a suite of critical antioxidant and cytoprotective genes, including HO-1, GCLC, and Trxr1.[2][3] This mechanism confers significant protection against oxidative stress-induced cellular damage.

The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research. For drug development professionals, this compound and its synthetic congeners represent promising lead compounds for therapeutic interventions in a wide range of oxidative stress-related pathologies, including diabetes, neurodegenerative diseases, and inflammatory conditions.[1][3][15] Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to translate these promising preclinical findings into clinical applications.

References

- 1. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation [mdpi.com]

- 3. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to this compound in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Evaluation of Reference Genes for Quantitative Real-Time PCR in Songbirds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

Pteryxin: A Novel Inhibitor of Osteoclastogenesis for Bone Health

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Osteoporosis and other bone-related diseases are characterized by excessive bone resorption mediated by osteoclasts. The discovery of natural compounds that can safely and effectively inhibit osteoclastogenesis is a significant area of interest for therapeutic development. Pteryxin (PTX), a natural coumarin isolated from the Peucedanum species, has emerged as a promising candidate.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms by which this compound inhibits osteoclastogenesis, detailing its effects on critical signaling pathways and providing a summary of experimental data and methodologies for researchers in the field.

Introduction to this compound and Osteoclastogenesis

This compound is a natural coumarin that has been reported to possess antioxidant, anti-inflammatory, and anti-obesity properties.[1][2] Recent research has illuminated its potential role in bone metabolism, specifically its ability to suppress the formation and function of osteoclasts, the primary cells responsible for bone resorption.[1][2] Osteoclast differentiation, or osteoclastogenesis, is a complex process primarily regulated by the binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor, RANK, on osteoclast precursors.[3][4][5] This interaction triggers a cascade of intracellular signaling events that ultimately lead to the formation of mature, multinucleated osteoclasts capable of resorbing bone tissue. Dysregulation of this process can lead to various bone pathologies, including osteoporosis.

Mechanism of Action: Inhibition of Key Signaling Pathways

This compound exerts its inhibitory effects on osteoclastogenesis by targeting the RANKL-induced signaling cascade. The primary mechanism involves the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Calcium/Calcineurin signaling pathways, which are crucial for the expression of key osteoclastogenic transcription factors.[1][2]

Downregulation of the MAPK Signaling Pathway

The MAPK pathway, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is a critical downstream effector of RANKL signaling.[6][7] Activation of these kinases is essential for the induction of transcription factors necessary for osteoclast differentiation. Research has shown that this compound blocks the activation of the MAPK pathway in response to RANKL stimulation.[1][2] This inhibition prevents the subsequent activation of downstream targets, thereby attenuating the osteoclastogenic process.

Attenuation of the Calcium/Calcineurin-NFATc1 Axis

Calcium signaling plays a pivotal role in osteoclast differentiation.[8] RANKL induces oscillations in intracellular calcium levels, which in turn activate the calcium-dependent phosphatase, calcineurin.[2] Calcineurin then dephosphorylates and activates the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), a master transcription factor for osteoclastogenesis.[9][10] this compound has been shown to block the Ca2+-calcineurin-NFATc1 signaling pathway.[1][2] By interfering with this axis, this compound dampens the expression of NFATc1 and its downstream target genes, which are essential for osteoclast formation and function.

Reduction of Reactive Oxygen Species (ROS)

Intracellular reactive oxygen species (ROS) have been identified as important second messengers in RANKL-induced osteoclast differentiation. This compound has been found to decrease the levels of ROS in osteoclasts, which may contribute to its inhibitory effect on the MAPK and Ca2+-calcineurin-NFATc1 signaling pathways.[1][2]

The signaling pathway by which this compound inhibits osteoclastogenesis is depicted below:

Quantitative Data on this compound's Efficacy

| Parameter | Effect of this compound | Reference |

| Osteoclast Formation | Dose-dependent attenuation | [1][2] |

| Bone Resorption | Dose-dependent attenuation | [1][2] |

| NFATc1 Expression | Dampened expression | [1][2] |

| Osteoclast-Specific Gene Expression | Dampened expression | [1][2] |

| In Vivo Bone Loss (OVX Model) | Partial reversal of bone loss | [1][2] |

Experimental Protocols for Studying this compound's Effects

The investigation of this compound's role in osteoclastogenesis involves a series of well-established cellular and molecular biology techniques.

Cell Culture and Osteoclast Differentiation

-

Cell Lines: Murine macrophage cell lines such as RAW264.7 are commonly used as osteoclast precursors.[11] Alternatively, bone marrow-derived macrophages (BMMs) can be isolated from mice.

-

Differentiation Induction: Osteoclast differentiation is induced by treating the precursor cells with macrophage colony-stimulating factor (M-CSF) and RANKL.[12] this compound is added at various concentrations to assess its inhibitory effect.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

-

Principle: TRAP is an enzyme highly expressed in osteoclasts. TRAP staining is a hallmark for identifying mature, multinucleated osteoclasts.[11]

-

Procedure: After the differentiation period, cells are fixed and stained for TRAP activity. The number of TRAP-positive multinucleated cells (containing three or more nuclei) is then quantified.

Bone Resorption Assay

-

Principle: This assay measures the functional ability of mature osteoclasts to resorb bone matrix.

-

Procedure: Osteoclast precursors are seeded on a bone-mimicking substrate, such as calcium phosphate-coated plates or dentin slices. After differentiation in the presence or absence of this compound, the cells are removed, and the resorption pits are visualized and quantified.

Gene Expression Analysis (Real-Time Quantitative PCR)

-

Principle: RT-qPCR is used to measure the mRNA expression levels of key osteoclast-specific genes.

-

Procedure: RNA is extracted from cells treated with RANKL and this compound. After reverse transcription to cDNA, qPCR is performed using primers for genes such as NFATc1, c-Fos, TRAP (Acp5), Cathepsin K (Ctsk), and MMP9.

Western Blot Analysis

-

Principle: Western blotting is used to detect the protein levels and phosphorylation status of key signaling molecules.

-

Procedure: Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of MAPK proteins (p38, JNK, ERK) and components of the NF-κB pathway (e.g., IκBα, p65). Antibodies against NFATc1 and c-Fos are also used to assess their protein expression.

Intracellular ROS Measurement

-

Principle: The levels of intracellular ROS can be measured using fluorescent probes.

-

Procedure: Cells are treated with a ROS-sensitive dye, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), and the fluorescence intensity is measured by flow cytometry or a fluorescence microscope.

A generalized workflow for these experiments is outlined below:

References

- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. Bone Signaling & RANKL - Basic Science - Orthobullets [orthobullets.com]

- 4. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of Mitogen-Activated Protein Kinases in Osteoclast Biology [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Ca2+-NFATc1 Signaling and Its Modulation on Osteoclastogenesis [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New mechanistic understanding of osteoclast differentiation and bone resorption mediated by P2X7 receptors and PI3K-Akt-GSK3β signaling - PMC [pmc.ncbi.nlm.nih.gov]

Pteryxin's Impact on Adipogenesis and Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteryxin, a coumarin compound found in Peucedanum japonicum Thunb, has emerged as a promising natural agent in the regulation of adipogenesis and lipid metabolism. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-obesity effects. Through a comprehensive review of in vitro studies, this document outlines the dose-dependent inhibitory effects of this compound on adipocyte differentiation and lipid accumulation. Key signaling pathways, including Wnt5a, TGF-β/Smad3, ERK1/2, AMPK, and p38 MAPK, are elucidated as critical mediators of this compound's action. This guide presents quantitative data on gene and protein expression changes, detailed experimental methodologies, and visual representations of the involved signaling cascades to serve as a valuable resource for researchers and professionals in the field of obesity and metabolic disease drug discovery.

Introduction

Obesity, a global health crisis, is characterized by excessive adipose tissue accumulation, which increases the risk of numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers. The process of adipogenesis, the differentiation of preadipocytes into mature, lipid-laden adipocytes, is a central mechanism in the development of obesity. Consequently, the identification of natural compounds that can modulate adipogenesis and lipid metabolism is a key strategy in the development of novel anti-obesity therapeutics.

This compound, a khellactone-type coumarin, has been identified as a bioactive constituent of Peucedanum japonicum Thunb with potent anti-adipogenic and lipid-lowering properties. In vitro studies utilizing the 3T3-L1 preadipocyte cell line have demonstrated that this compound can dose-dependently suppress adipocyte differentiation and reduce intracellular lipid accumulation. This guide synthesizes the current understanding of this compound's effects on the intricate molecular network governing adipogenesis and lipid metabolism.

Quantitative Effects of this compound on Adipogenesis and Lipogenesis

This compound exhibits a dose-dependent inhibitory effect on triglyceride (TG) accumulation and the expression of key genes involved in adipogenesis and lipogenesis in both 3T3-L1 adipocytes and HepG2 hepatocytes.[1]

| Cell Line | This compound Concentration (µg/mL) | Effect on Triglyceride (TG) Content (% reduction) | Reference |

| 3T3-L1 Adipocytes | 10 | 52.7% | [1] |

| 15 | 53.8% | [1] | |

| 20 | 57.4% | [1] | |

| HepG2 Hepatocytes | 10 | 25.2% | [1] |

| 15 | 34.1% | [1] | |

| 20 | 27.4% | [1] |

| Cell Line | Gene | This compound Treatment | Effect on Gene Expression (% reduction) | Reference |

| 3T3-L1 Adipocytes | SREBP-1c | Not specified | 18% | [1] |

| FASN | Not specified | 36.1% | [1] | |

| ACC1 | Not specified | 38.2% | [1] | |

| MEST | Not specified | 42.8% | [1][2] | |

| HepG2 Hepatocytes | SREBP-1c | Not specified | 72.3% | [1] |

| FASN | Not specified | 62.9% | [1] | |

| ACC1 | Not specified | 38.8% | [1] |

| Cell Line | Gene | This compound Treatment | Effect on Gene Expression (% up-regulation) | Reference |

| 3T3-L1 Adipocytes | Hormone-sensitive lipase | Not specified | 15.1% | [1][2] |

| Uncoupling protein 2 (UCP2) | Not specified | 77.5% | [1][2] | |

| Adiponectin | Not specified | 76.3% | [1][2] |

Molecular Mechanisms of this compound Action

This compound modulates a complex network of signaling pathways to exert its anti-adipogenic effects. The mechanisms are dose-dependent, with different concentrations of this compound impacting distinct stages of adipocyte differentiation.[3][4][5]

Early Stage Adipogenesis Inhibition (High Dose)

At a higher concentration (50 µg/mL), this compound demonstrates its most potent inhibitory effects during the early stages of adipogenesis.[3][4][5] This is achieved through the modulation of the Wnt5a and TGF-β/Smad3 signaling pathways.[3]

Late Stage Adipogenesis and Lipolysis Regulation

At a lower concentration (20 µg/mL), this compound primarily acts on the later stages of adipocyte formation by downregulating key lipogenic genes and suppressing fatty acid synthesis.[3][4][5] The higher concentration (50 µg/mL) also accelerates lipolytic activity by repressing the adipocyte size marker gene, MEST.[3][4][5]

Modulation of MAPK and AMPK Signaling

This compound influences the phosphorylation status of key signaling kinases, including ERK1/2, AMPK, and p38 MAPK, to repress the formation of mature adipocytes.[3][5]

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for studying the effects of this compound on 3T3-L1 preadipocytes.

Cell Culture and Differentiation

-

Cell Line: 3T3-L1 preadipocytes.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Adipocyte Differentiation:

-

Two days post-confluence, induce differentiation with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium).

-

After two days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

Two days later, maintain the cells in DMEM with 10% FBS, changing the medium every two days until the cells are fully differentiated (typically 8-10 days).

-

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired concentrations during the differentiation period.

Oil Red O Staining for Lipid Accumulation

-

Wash differentiated 3T3-L1 cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash the cells with water and then with 60% isopropanol.

-

Stain the cells with a freshly prepared Oil Red O working solution for 10 minutes.

-

Wash the cells with water multiple times to remove excess stain.

-

Elute the stained lipid droplets with 100% isopropanol and quantify the absorbance at a specific wavelength (e.g., 500 nm) using a spectrophotometer.

Gene Expression Analysis (Quantitative Real-Time PCR)

-

Isolate total RNA from 3T3-L1 cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Normalize the expression of target genes to a housekeeping gene (e.g., β-actin or GAPDH).

-

Calculate the relative gene expression using the ΔΔCt method.

Protein Expression Analysis (Western Blotting)

-

Lyse the 3T3-L1 cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Summary and Future Directions

This compound has demonstrated significant potential as a natural anti-obesity agent by effectively inhibiting adipogenesis and modulating lipid metabolism in vitro. Its dose-dependent effects on key signaling pathways, including Wnt/β-catenin, TGF-β/Smad3, MAPK, and AMPK, highlight its multifaceted mechanism of action. The comprehensive data and protocols presented in this guide offer a solid foundation for further investigation into this compound's therapeutic utility.

Future research should focus on in vivo studies to validate these in vitro findings and to assess the safety and efficacy of this compound in animal models of obesity. Furthermore, detailed mechanistic studies are warranted to fully elucidate the direct molecular targets of this compound and to explore its potential synergistic effects with other anti-obesity compounds. The development of this compound or its derivatives as a novel therapeutic strategy for obesity and related metabolic disorders represents a promising avenue for future drug discovery efforts.

References

- 1. This compound: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. plu.mx [plu.mx]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

Pteryxin: A Promising Neurotherapeutic Agent for Alzheimer's Disease

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic avenues. Pteryxin, a naturally occurring dihydropyranocoumarin, has emerged as a compelling candidate with multifaceted neuroprotective properties. This technical guide synthesizes the current preclinical evidence supporting the potential of this compound for AD treatment. We delve into its primary mechanism as a potent and selective butyrylcholinesterase (BChE) inhibitor, its ability to modulate key proteins implicated in AD pathology, and its capacity to mitigate oxidative stress through the activation of the Nrf2/ARE signaling pathway. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways, offering a valuable resource for researchers and drug development professionals in the field of neurodegenerative diseases.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Current therapeutic strategies are largely symptomatic and offer limited disease-modifying effects. The cholinergic hypothesis, which posits that a decline in acetylcholine levels contributes to cognitive decline, has been a cornerstone of AD drug development. However, the complexity of AD pathogenesis necessitates multi-target approaches. This compound, a compound isolated from plants of the Apiaceae family, has demonstrated promising activities that address multiple facets of AD pathology, including cholinergic dysfunction, proteostasis, and oxidative stress.

Mechanism of Action and Preclinical Evidence

Cholinesterase Inhibition

This compound exhibits potent inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in the progression of AD, with a lesser effect on acetylcholinesterase (AChE)[1]. This selective inhibition of BChE is a noteworthy characteristic, as BChE levels increase in the AD brain and contribute to the hydrolysis of acetylcholine.

Table 1: In Vitro Cholinesterase Inhibitory Activity of this compound

| Compound | Target Enzyme | Inhibition at 100 µg/ml (%) | IC50 (µg/ml) |

| This compound | AChE | 9.30 ± 1.86 | Not Determined |

| This compound | BChE | 91.62 ± 1.53 | 12.96 ± 0.70 |

| Galanthamine | BChE | 81.93 ± 2.52 | 22.16 ± 0.91 |

Data sourced from Orhan et al. (2017)[1]

Modulation of Alzheimer's Disease-Associated Proteins

In a preclinical study utilizing the 5xFAD mouse model of AD, this compound demonstrated the ability to modulate the expression of key proteins involved in the disease's pathology. A higher dose of this compound (16 mg/kg) led to significant improvements in learning and memory, as assessed by the Morris water maze test[2]. Proteomic analysis of the brain tissue from these mice revealed changes in the levels of amyloid-β precursor protein (APP), glial fibrillary acid protein (GFAP), and apolipoprotein E (ApoE), all of which are strongly associated with AD[2].

Table 2: In Vivo Effects of this compound in a 5xFAD Mouse Model

| Treatment | Dosage | Key Findings |

| This compound | 16 mg/kg | Significantly improved learning in the Morris water maze test. |

| This compound | 16 mg/kg | Modulated the expression of APP, GFAP, and ApoE in the brain. |

Data sourced from Kiris et al. (2022)[2]

Antioxidant Activity via Nrf2/ARE Pathway Activation

Oxidative stress is a significant contributor to neuronal damage in AD. This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway[3]. This pathway is a critical cellular defense mechanism against oxidative stress, leading to the expression of various antioxidant enzymes. In a study using insulinoma MIN6 cells, this compound was found to enhance the expression of antioxidant enzymes such as GCLC, Trxr1, and HO-1, even under conditions of oxidative stress induced by hydrogen peroxide[3].

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay

The inhibitory potential of this compound against AChE and BChE was determined using an ELISA microplate reader-based method[1]. The assay is based on the Ellman method, which measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine.

-

Enzymes: Acetylcholinesterase (from Electric eel) and Butyrylcholinesterase (from equine serum).

-

Substrates: Acetylthiocholine iodide and Butyrylthiocholine iodide.

-

Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Procedure: The reaction mixture containing the enzyme, buffer, and the test compound (this compound) is pre-incubated. The substrate is then added, and the change in absorbance is measured spectrophotometrically at 412 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

In Vivo 5xFAD Mouse Model Study

-

Animal Model: 12-month-old 5xFAD transgenic mice, which exhibit severe AD-like pathology[2].

-

Treatment: this compound was administered at two different doses.

-

Behavioral Assessment: Cognitive function was evaluated using the Morris water maze test, a standard behavioral test to assess spatial learning and memory in rodents[2].

-

Proteomic Analysis: Following the behavioral tests, brain tissues were collected, and the proteome was analyzed using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify changes in protein expression[2].

Nrf2/ARE Pathway Activation Assay

-